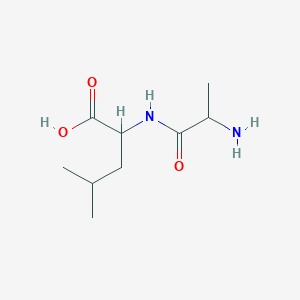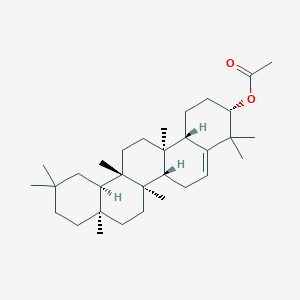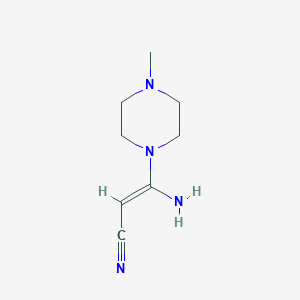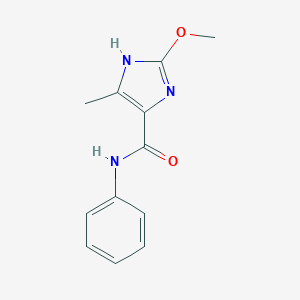
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 was first synthesized in 1994 by researchers at the University of Tokyo and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide works by binding to the ATP-binding site of JAK and preventing the phosphorylation of STAT proteins, which are downstream targets of JAK. This inhibition of JAK/STAT signaling pathways leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its ability to selectively inhibit JAK/STAT signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes and disease. However, one limitation of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide is its relatively non-specific nature, as it can also inhibit other kinases and signaling pathways. Additionally, 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide, including the development of more selective JAK/STAT inhibitors, the investigation of the role of JAK/STAT signaling pathways in various diseases, and the exploration of combination therapies using 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide and its potential therapeutic applications.
Synthesemethoden
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methoxy-5-methyl-4-nitrophenol with ethyl bromoacetate to form 2-methoxy-5-methyl-4-nitrophenylacetate. The nitro group is then reduced using iron powder to form 2-methoxy-5-methyl-4-aminophenylacetate, which is then reacted with phosgene and ammonia to form 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways, which are involved in a variety of cellular processes including growth, differentiation, and survival. 2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells and has potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
138944-33-9 |
|---|---|
Produktname |
2-Methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



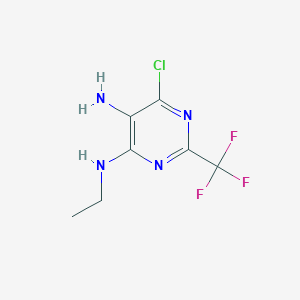
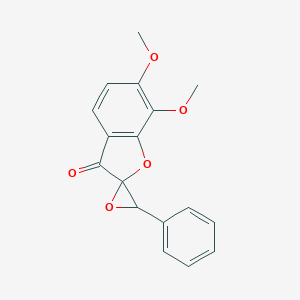
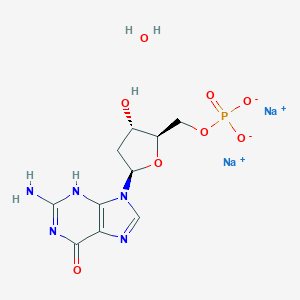
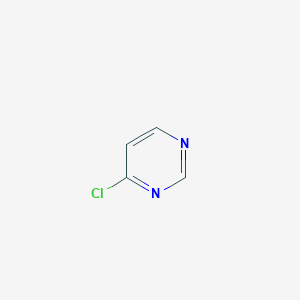
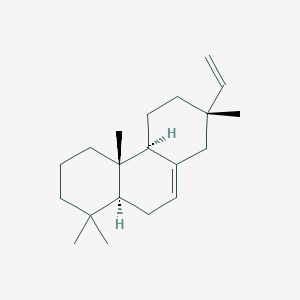
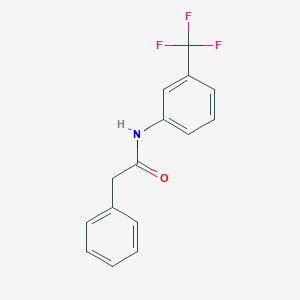
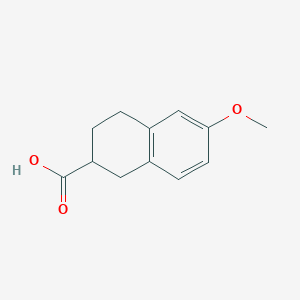
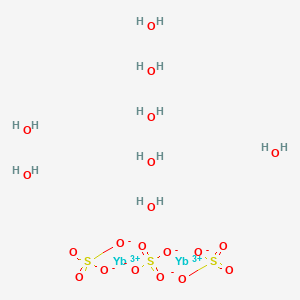


![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
